molecular formula C17H24N2O B1235090 Oxodipyrromethene CAS No. 37530-21-5

Oxodipyrromethene

Cat. No.: B1235090
CAS No.: 37530-21-5
M. Wt: 272.4 g/mol
InChI Key: NJLRFTXGECXRRZ-SXGWCWSVSA-N
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Description

Oxodipyrromethene is a heterocyclic compound characterized by two pyrrole rings connected via a methine bridge and a ketone oxygen. Its structure features a planar arrangement in its cisoid (syn-Z) configuration, with a dihedral angle of 98° between the two this compound moieties in bilirubin derivatives . Key structural attributes include:

  • Bond lengths: C4–C5 and C5–C6 bonds exhibit double- and single-bond character, respectively, consistent with conjugated π-systems .
  • Tautomerism: The lactam form is stabilized by hydrogen bonding between oxygen and nitrogen atoms, as evidenced by carbon-oxygen and carbon-nitrogen bond lengths .
  • Photoisomerization: this compound undergoes Z→E isomerization under light, with the E-isomer adopting an anticlinal conformation (dihedral angle 49.8°) and distinct hydrogen-bonding patterns .

This compound is notable for its self-sensitized photooxygenation, where singlet oxygen (¹O₂) generated during irradiation accelerates its degradation, mimicking bilirubin’s photochemistry .

Properties

CAS No.

37530-21-5

Molecular Formula

C17H24N2O

Molecular Weight

272.4 g/mol

IUPAC Name

(5Z)-3,4-diethyl-5-[(4-ethyl-3,5-dimethyl-1H-pyrrol-2-yl)methylidene]pyrrol-2-one

InChI

InChI=1S/C17H24N2O/c1-6-12-10(4)15(18-11(12)5)9-16-13(7-2)14(8-3)17(20)19-16/h9,18H,6-8H2,1-5H3,(H,19,20)/b16-9-

InChI Key

NJLRFTXGECXRRZ-SXGWCWSVSA-N

SMILES

CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C

Isomeric SMILES

CCC1=C(NC(=C1C)/C=C\2/C(=C(C(=O)N2)CC)CC)C

Canonical SMILES

CCC1=C(NC(=C1C)C=C2C(=C(C(=O)N2)CC)CC)C

Synonyms

oxodipyrromethene

Origin of Product

United States

Comparison with Similar Compounds

Research Findings and Implications

Mechanistic Insights : this compound’s photooxygenation approaches diffusion-controlled limits, suggesting near-optimal ¹O₂ trapping efficiency .

Biological Relevance : Bilirubin’s structural mimicry of this compound explains its susceptibility to phototherapy in jaundice treatment .

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